molecular formula C10H11N5 B8631619 N4-(2-pyridylmethyl)pyrimidine-4,5-diamine

N4-(2-pyridylmethyl)pyrimidine-4,5-diamine

Cat. No. B8631619
M. Wt: 201.23 g/mol
InChI Key: AFBDDSHGNTWSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2-pyridylmethyl)pyrimidine-4,5-diamine is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-(2-pyridylmethyl)pyrimidine-4,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(2-pyridylmethyl)pyrimidine-4,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

4-N-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C10H11N5/c11-9-6-12-7-15-10(9)14-5-8-3-1-2-4-13-8/h1-4,6-7H,5,11H2,(H,12,14,15)

InChI Key

AFBDDSHGNTWSQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC=NC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 62.2 parts of 6-chloro-N4 -(2-pyridinylmethyl)-4,5-pyrimidinediamine, 3 parts of a solution of thiophene in methanol 4%, 20 parts of calcium oxide and 400 parts of methanol was hydrogenated at normal pressure and at 50° C. with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 63.5 parts (100%) of N4 -(2-pyridinylmethyl)-4,5-pyrimidinediamine as a residue (interim. 15).
[Compound]
Name
62.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.